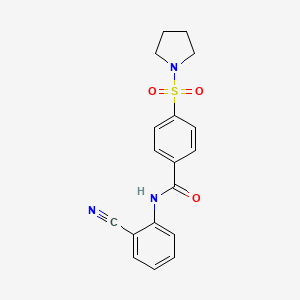

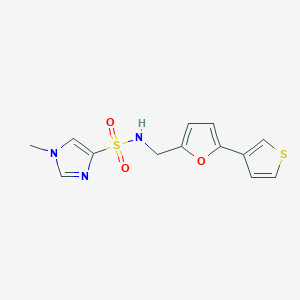

N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of aniline with a suitable aldehyde or ketone to form the benzamide core. The cyano group at the 2-position of the phenyl ring and the pyrrolidine substituent are introduced through subsequent reactions. Detailed synthetic routes and conditions can be found in relevant literature .

Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. It can participate in nucleophilic substitutions, amidations, and other transformations. For instance, the cyano group can undergo hydrolysis or nucleophilic addition reactions. Researchers have explored its reactivity in various contexts .

科学的研究の応用

Chemical Synthesis and Drug Discovery

N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its related compounds have been explored in the context of chemical synthesis and drug discovery. For example, compounds like MGCD0103, which share structural similarities, have been identified as isotype-selective histone deacetylase (HDAC) inhibitors, showing promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis. These inhibitors are selective for HDACs 1-3 and 11, and their effectiveness in vitro and in vivo underscores their potential in oncology (Zhou et al., 2008).

Pharmacology and Receptor Studies

Another related compound, PF-04455242, demonstrates the breadth of pharmacological research, particularly in studying receptor dynamics. This compound is a novel κ-opioid receptor (KOR) antagonist with high affinity for KORs across several species and shows selectivity for KORs over other opioid receptors. Its applications in studying antidepressant-like efficacy, stress response, and addiction disorders provide a framework for the potential utility of this compound derivatives in neurological research (Grimwood et al., 2011).

Analytical Chemistry Applications

The compound's relevance extends into analytical chemistry, where derivatives are used in the development of separation and analysis methods. For instance, nonaqueous capillary electrophoresis has been employed for the separation of related substances, showcasing the importance of these compounds in enhancing analytical techniques for quality control and pharmaceutical analysis (Ye et al., 2012).

Material Science

In the realm of material science, the synthesis of aromatic polyamides and polyimides based on related diamine compounds illustrates the compound's contribution to the development of new materials with high thermal stability and solubility in polar solvents. These materials have applications in various industries, including electronics and aerospace, due to their exceptional properties (Yang & Lin, 1994; 1995).

Cancer Research

In cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer activity. These studies are crucial in the ongoing search for more effective and selective anticancer agents, highlighting the compound's potential as a cornerstone in the development of new therapeutic strategies (Ghorab & Al-Said, 2012).

将来の方向性

特性

IUPAC Name |

N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c19-13-15-5-1-2-6-17(15)20-18(22)14-7-9-16(10-8-14)25(23,24)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZQPYCOJBSGTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one](/img/structure/B2694491.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-carboxy-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2694495.png)

![3-(4-nitrophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2694498.png)

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2694503.png)

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide](/img/structure/B2694505.png)

![N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2694507.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2694514.png)